molecular formula C17H21Cl2NO B1424545 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220029-38-8

3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1424545
CAS RN: 1220029-38-8
M. Wt: 326.3 g/mol
InChI Key: NZQVGNMDXHLVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride (3-CNP) is an organic compound composed of a piperidine ring with a chlorine-substituted naphthyl group attached. It is a synthetic compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Medicinal Chemistry

This compound is a reactant in the synthesis of indole and benzimidazole piperazines which act as histamine H4 receptor antagonists . These antagonists are explored for their potential therapeutic effects in treating conditions like allergic inflammation , autoimmune diseases , and cancer .

Analytical Chemistry

In analytical chemistry, 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride can be used as a standard or reference compound in chromatography and mass spectrometry . It helps in the quantification and identification of complex mixtures in various samples.

Biochemistry

The biochemical applications may involve studying the interaction of histamine receptors with their ligands. This compound, due to its structural specificity, can be used to map binding sites or investigate signaling pathways within cells .

properties

IUPAC Name

3-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c18-16-7-8-17(15-6-2-1-5-14(15)16)20-11-9-13-4-3-10-19-12-13;/h1-2,5-8,13,19H,3-4,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVGNMDXHLVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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